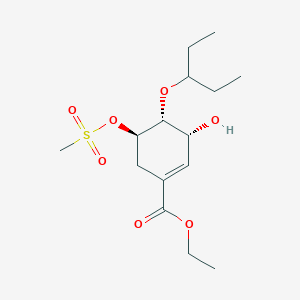

Z-L-phenylalaninol O-(p-toluenesulfonate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

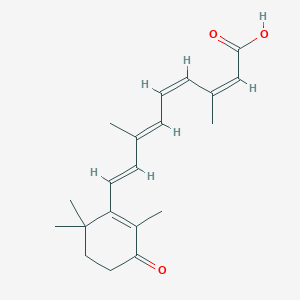

Z-L-phenylalaninol O-(p-toluenesulfonate) is a chemical compound used in the synthesis of biochemically active compounds . It is a building block for the synthesis of HIV protease inhibitors .

Synthesis Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) is employed in the synthesis of biochemically active compounds . It is used as a building block for the synthesis of HIV protease inhibitors .Molecular Structure Analysis

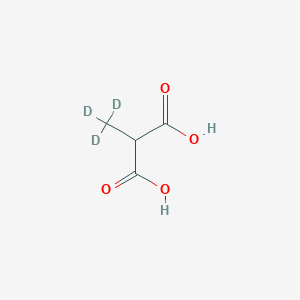

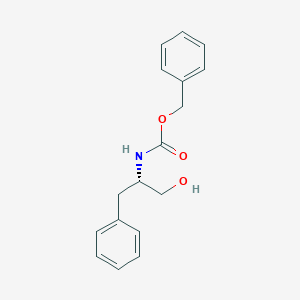

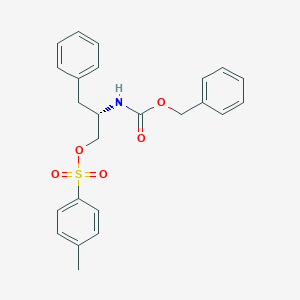

The Z-L-phenylalaninol O-(p-toluenesulfonate) molecule contains a total of 58 bonds . There are 33 non-H bonds, 21 multiple bonds, 10 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) is used in the synthesis of biochemically active compounds . It is a building block for the synthesis of HIV protease inhibitors .Physical And Chemical Properties Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) has a molecular weight of 439.52 . It has a molecular formula of C24H25NO5S . The molecule contains a total of 56 atoms; 25 Hydrogen atoms, 24 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .Aplicaciones Científicas De Investigación

Biodegradable Polymers

A study by Deng et al. (2009) focused on the synthesis of biodegradable poly(ester amide)s (PEAs) with pendant amine groups, using L-phenylalanine and L-lysine. These PEAs showed potential in biomedical applications due to their ability to support the proliferation of bovine aortic endothelial cells. This research opens avenues for developing new materials for medical implants and drug delivery systems (Deng, Wu, Reinhart-King, & Chu, 2009).

Crystallography

The crystal structure analysis of glycyl-L-phenylalanine p-toluenesulfonate, conducted by Veen and Low (1972), provides insights into the molecular conformation and interactions within the crystal lattice. This research is fundamental in understanding the physicochemical properties of similar compounds, potentially guiding the design of new drugs and materials (Veen & Low, 1972).

Enzymatic Synthesis

Research on recombinant Zea mays phenylalanine ammonia-lyase (ZmPAL2) by Zang et al. (2015) explored its application in converting L-phenylalanine to trans-cinnamic acid, a precursor for various aromatic compounds. This enzyme's efficiency in biosynthesis demonstrates its potential for sustainable chemical production processes (Zang, Jiang, Cong, Zheng, & Ouyang, 2015).

Synthesis of Bioactive Compounds

Back and Nakajima (2000) developed a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines from the methyl esters of L-phenylalanine and L-methionine. This approach has implications for producing complex organic molecules, including natural products and potential pharmaceuticals (Back & Nakajima, 2000).

Structural Studies

Aguilar-Castro et al. (2003, 2004) conducted structural studies on N-(p-toluenesulfonyl)amino acid o-phenolamides, elucidating their conformation and interactions through NMR spectroscopy and X-ray crystallography. These findings contribute to the understanding of molecular interactions that can inform drug design and synthetic strategies (Aguilar-Castro, Tlahuextl, Tapia-Benavides, & Tlahuext, 2003); (Aguilar-Castro, Tlahuextl, Tapia-Benavides, & Alvarado-Rodríguez, 2004).

Propiedades

IUPAC Name |

[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNSMYTMZUXLZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583347 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-phenylalaninol O-(p-toluenesulfonate) | |

CAS RN |

194935-55-2 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.